M1 Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity Comparison
The target compound exhibits a measured binding affinity (Ki) of 1.99 x 10³ nM (1.99 µM) for the M1 muscarinic acetylcholine receptor (mAChR) in rat cerebral cortex homogenates, using [³H]pirenzepine as the radioligand [1]. This value is contrasted with the high-affinity M1 antagonist pirenzepine, which demonstrates a Ki of 11.48 nM in similar displacement assays . This near-173-fold difference in binding affinity quantitatively demonstrates that 1-methyl-4-(1-phenyl-ethyl)-piperazine is a markedly weak ligand for the M1 mAChR. This characteristic is a critical differentiator for applications where off-target muscarinic activity is undesirable, such as in the development of selective melanocortin receptor ligands.
| Evidence Dimension | M1 Muscarinic Acetylcholine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1.99 x 10³ nM (1.99 µM) |
| Comparator Or Baseline | Pirenzepine: Ki = 11.48 nM |
| Quantified Difference | ~173-fold lower affinity for target compound |
| Conditions | Radioligand displacement assay using [³H]pirenzepine in rat cerebral cortex homogenates. |
Why This Matters
This data demonstrates that 1-methyl-4-(1-phenyl-ethyl)-piperazine does not potently engage M1 mAChR, a common off-target for many CNS-active amines, which is a valuable feature for projects requiring a cleaner pharmacological profile.
- [1] BindingDB. Entry BDBM50471770 (CHEMBL322293). Affinity Data: Ki=1.99E+3nM for Muscarinic acetylcholine receptor M1 (Rat). View Source
